molecular formula C37H72Br5IrN2O5 B12682353 Bis(tetrabutylammonium) pentabromocarbonyliridate CAS No. 94022-52-3

Bis(tetrabutylammonium) pentabromocarbonyliridate

Cat. No.: B12682353
CAS No.: 94022-52-3
M. Wt: 1216.7 g/mol
InChI Key: BRASDHABTVJQKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(tetrabutylammonium) pentabromocarbonyliridate is a chemical reagent intended For Research Use Only (RUO). It is strictly not for diagnostic or personal use. This compound falls into the category of quaternary ammonium organometallic salts. Similar tetrabutylammonium salts, such as bromide and fluoride, are widely recognized for their utility as catalysts in organic synthesis and as phase-transfer catalysts due to their ability to facilitate reactions between reagents in immiscible phases . Furthermore, structurally related organometallic complexes with tetraalkylammonium cations, like tetra-n-propylammonium perruthenate (TPAP), are well-established as selective catalytic oxidants for the conversion of alcohols to carbonyl compounds, highlighting the value of such structures in synthetic chemistry . The iridium metal center in a carbonyl and bromine coordination sphere suggests potential research applications for this compound in areas such as catalysis, where it may facilitate specialized transformations, or in materials science as a precursor for the development of novel inorganic complexes. Researchers are advised to handle this compound with appropriate safety precautions.

Properties

CAS No.

94022-52-3

Molecular Formula

C37H72Br5IrN2O5

Molecular Weight

1216.7 g/mol

IUPAC Name

bromomethanone;iridium(3+);tetrabutylazanium

InChI

InChI=1S/2C16H36N.5CBrO.Ir/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;5*2-1-3;/h2*5-16H2,1-4H3;;;;;;/q2*+1;5*-1;+3

InChI Key

BRASDHABTVJQKJ-UHFFFAOYSA-N

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[C-](=O)Br.[C-](=O)Br.[C-](=O)Br.[C-](=O)Br.[C-](=O)Br.[Ir+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(tetrabutylammonium) pentabromocarbonyliridate typically involves the reaction of iridium complexes with tetrabutylammonium bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization.

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in specialized laboratories equipped to handle complex organometallic synthesis. The process involves stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(tetrabutylammonium) pentabromocarbonyliridate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium(V) complexes, while substitution reactions can produce a variety of iridium-ligand complexes .

Scientific Research Applications

Bis(tetrabutylammonium) pentabromocarbonyliridate has several scientific research applications, including:

Mechanism of Action

The mechanism by which bis(tetrabutylammonium) pentabromocarbonyliridate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with these targets, altering their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Anion Complexity and Reactivity

  • Peroxydisulfate : The S₂O₈²⁻ anion is a strong oxidizer, enabling applications in polymerization and electrochemical reactions. Its oxidizing power contrasts with the hypothesized catalytic (non-oxidative) role of the iridate anion.
  • Tribromide : Br₃⁻ is a simpler anion used for electrophilic bromination. Its reactivity is less tunable compared to metal-centered anions like pentabromocarbonyliridate.

Cation-Anion Interactions

All listed compounds use tetrabutylammonium cations to stabilize large or reactive anions. The lipophilic cation enhances solubility in non-polar solvents, critical for phase-transfer catalysis . However, the peroxydisulfate’s hygroscopic nature limits its stability in humid environments , whereas tribromide’s air stability makes it practical for routine brominations .

Q & A

Q. How is Bis(tetrabutylammonium) pentabromocarbonyliridate synthesized and characterized in academic research?

Methodology : Synthesis typically involves reacting carbonyl iridium precursors with brominating agents in the presence of tetrabutylammonium salts. Characterization employs:

  • IR Spectroscopy : To confirm carbonyl (C≡O) stretching frequencies (~2000–2100 cm⁻¹) and Br-Ir bonding .
  • X-ray Crystallography : Resolves the octahedral geometry around the iridium center and confirms counterion coordination .
  • Elemental Analysis : Validates stoichiometry, particularly bromine content, which is critical due to potential ligand loss during synthesis .

Q. What spectroscopic techniques are essential for verifying the compound’s structural integrity?

Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify tetrabutylammonium counterions, though Br and Ir atoms may cause signal broadening .
  • UV-Vis Spectroscopy : Monitors ligand-to-metal charge transfer (LMCT) transitions (~300–500 nm) to assess electronic structure .
  • Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks, though fragmentation of the labile Br-Ir bonds requires low-energy ionization settings .

Q. What are the primary applications of this compound in catalysis research?

Methodology :

  • Oxidation Reactions : Test catalytic efficiency in bromination or carbonyl activation using kinetic studies (e.g., turnover frequency, TOF).
  • Electrochemical Studies : Cyclic voltammetry identifies redox-active Ir centers and stability under varying potentials .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data between synthetic batches?

Methodology :

  • Batch Consistency Analysis : Implement rigorous quality control (QC) protocols, such as:
  • HPLC Purity Checks : Detect trace solvents or unreacted precursors that may alter spectra .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition profiles to identify hygroscopicity or solvent retention .
    • Advanced NMR Techniques : Use 2D COSY or HSQC to distinguish overlapping signals caused by counterion mobility .

Q. What experimental designs are optimal for studying its stability under reactive conditions?

Methodology :

  • Controlled Degradation Studies : Expose the compound to light, heat, or moisture and track changes via:
  • In Situ IR : Monitor carbonyl ligand loss or Br-Ir bond cleavage .
  • X-ray Absorption Spectroscopy (XAS) : Probe local Ir coordination changes during degradation .
    • Environmental Simulation : Use glovebox techniques to replicate anaerobic or humid conditions, referencing CRDC’s RDF2050108 guidelines on process control .

Q. How can computational modeling elucidate its electronic structure and reaction pathways?

Methodology :

  • Density Functional Theory (DFT) : Calculate molecular orbitals to predict LMCT transitions and compare with experimental UV-Vis data .
  • Mechanistic Studies : Simulate intermediates in bromination reactions using software like Gaussian or ORCA, validating results with kinetic isotope effects (KIE) .

Q. What strategies address contradictory data in catalytic performance across studies?

Methodology :

  • Critical Literature Review : Reconcile differences by comparing reaction conditions (e.g., solvent polarity, temperature) and catalyst loading .
  • Controlled Replication : Repeat prior experiments with standardized QC (e.g., peptide content analysis for counterion purity, as in ).
  • Multivariate Analysis : Use Design of Experiments (DoE) to isolate variables affecting catalytic activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.